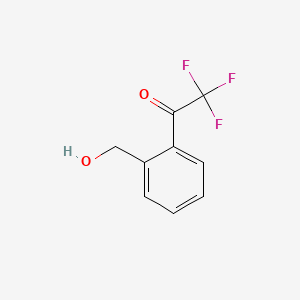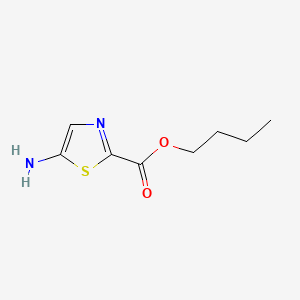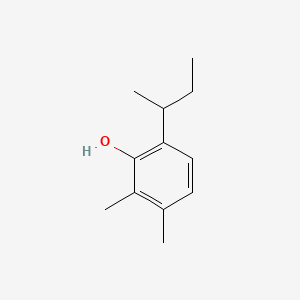
1H-Pyrrole-3-propanenitrile,5-formyl-2,4-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-propanenitrile,5-formyl-2,4-dimethyl-(9CI) is a chemical compound with the molecular formula C10H12N2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structural features, including a formyl group at the 5-position, a propanenitrile group at the 3-position, and two methyl groups at the 2- and 4-positions.
Preparation Methods
The synthesis of 1H-Pyrrole-3-propanenitrile,5-formyl-2,4-dimethyl-(9CI) can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach includes the reaction of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1H-Pyrrole-3-propanenitrile,5-formyl-2,4-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: Acid-mediated cyclization reactions can lead to the formation of N-acyl derivatives of pyrrole.
Scientific Research Applications
1H-Pyrrole-3-propanenitrile,5-formyl-2,4-dimethyl-(9CI) has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-propanenitrile,5-formyl-2,4-dimethyl-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrole-3-propanenitrile,5-formyl-2,4-dimethyl-(9CI) can be compared with other similar compounds, such as:
1H-Pyrrole-2-carbonitrile, 4-formyl-3,5-dimethyl-(9CI): This compound has a similar structure but differs in the position of the formyl and nitrile groups.
1H-Pyrrole-3-propanenitrile,5-formyl-2,4-dimethyl-(9CI): This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
110995-35-2 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.219 |
IUPAC Name |
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanenitrile |
InChI |
InChI=1S/C10H12N2O/c1-7-9(4-3-5-11)8(2)12-10(7)6-13/h6,12H,3-4H2,1-2H3 |
InChI Key |
SVIVRHIUSYPAGH-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=C1CCC#N)C)C=O |
Synonyms |
1H-Pyrrole-3-propanenitrile,5-formyl-2,4-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-4,7-Methanocyclopenta[c]pyridine](/img/structure/B564127.png)
![(E)-7-[(1S,2S,3S,5R)-3-(hexanoylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B564129.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B564135.png)

![5,8-Dihydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B564139.png)
